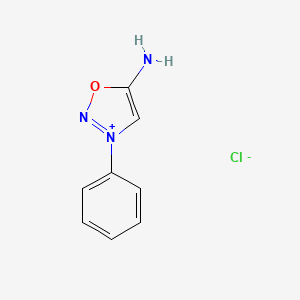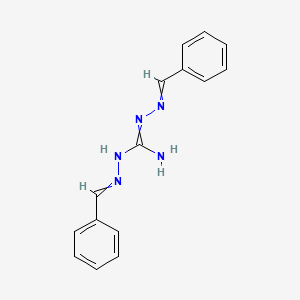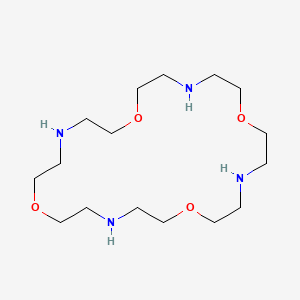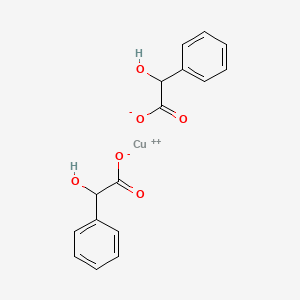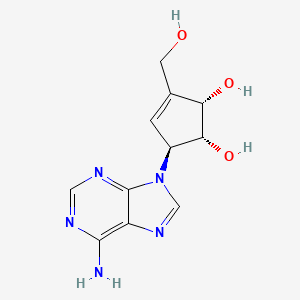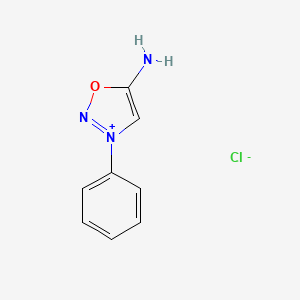
3-Phenylsydnone imine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylsydnone imine monohydrochloride is a heterocyclic compound that belongs to the class of sydnones. Sydnones are mesoionic compounds characterized by their unique structure, which includes a 1,2,3-oxadiazole core with a keto group in the 5 position . These compounds are known for their biological activities and their ability to undergo 1,3-dipolar cycloaddition reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylsydnone imine monohydrochloride typically involves the cyclodehydration of N-nitroso-N-phenylglycine with acetic anhydride . This method was first developed in 1935 by Earl and Mackney . Another approach involves the mechanochemical iodination of 3-phenylsydnone with N-iodosuccinimide (NIS) and acetic acid (AcOH), which leads to the formation of 4-iodosydnone .
Industrial Production Methods
Industrial production methods for this compound often utilize solvent-free mechanochemical approaches. These methods are efficient and time-saving, avoiding purification steps and reducing the use of organic solvents . The ball-milling technique is commonly employed to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylsydnone imine monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-iodosuccinimide (NIS) and acetic acid (AcOH).
Major Products
The major products formed from these reactions include various substituted sydnones and imines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
3-Phenylsydnone imine monohydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Phenylsydnone imine monohydrochloride involves its ability to undergo 1,3-dipolar cycloaddition reactions. This property allows it to react with various dipolarophiles, such as alkynes and alkenes, to form pyrazole derivatives . These reactions are facilitated by the mesoionic nature of the compound, which stabilizes the transition state and lowers the activation energy .
Comparación Con Compuestos Similares
Similar Compounds
Feprosidnine: A stimulant drug with a similar sydnone imine structure.
Mesocarb: Another stimulant drug containing a sydnone imine substructure.
Uniqueness
3-Phenylsydnone imine monohydrochloride is unique due to its high stability and reactivity in biological environments. Its ability to undergo strain-promoted sydnone-alkyne cycloaddition (SPSAC) reactions makes it a valuable tool in bioorthogonal chemistry . Additionally, its mesoionic nature provides unique electronic properties that are not found in other similar compounds .
Propiedades
Número CAS |
16917-41-2 |
|---|---|
Fórmula molecular |
C8H8ClN3O |
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
3-phenyloxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C8H8N3O.ClH/c9-8-6-11(10-12-8)7-4-2-1-3-5-7;/h1-6H,9H2;1H/q+1;/p-1 |
Clave InChI |
IUMGUFDITNUNQB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[N+]2=NOC(=C2)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


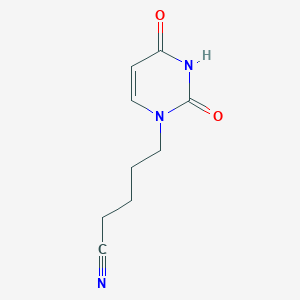
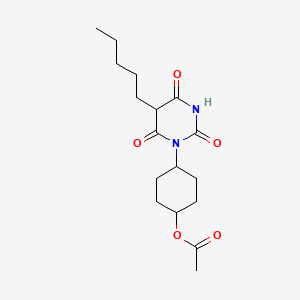
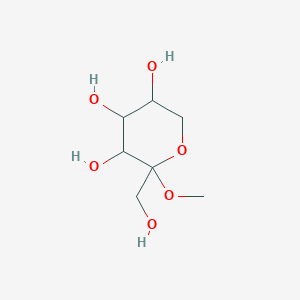

![2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14161006.png)
![Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane](/img/structure/B14161009.png)
![Benzenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14161013.png)
